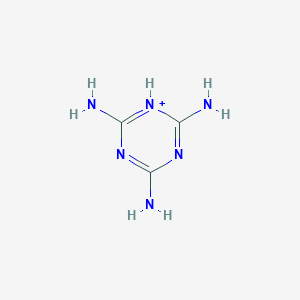
Melamine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melamine(1+) is an organic cation obtained by protonation of one of the three ring nitrogens of melamine. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a xenobiotic metabolite. It is a conjugate acid of a melamine.
Applications De Recherche Scientifique
Conducting Polymer Composites : Melamine sponges coated with polypyrrole have shown potential in various applications. This includes use as deformation-sensitive materials, electromagnetic radiation shielding, and electrically heated insulation materials. These sponges, when coated with polypyrrole and further processed, can serve in environmental water-pollution treatment due to their ability to adsorb organic dyes (Stejskal et al., 2021).
Melamine Detection Techniques : In light of food safety incidents involving melamine, advanced detection methods have been developed. These methods focus on determining the presence of melamine in foods, using techniques like biosensors, which offer simplicity, speed, and sensitivity (Rovina & Siddiquee, 2015).
Supramolecular Microarchitectures : Melamine functionality has been used in the synthesis of naphthalenediimide (NDI) derivatives, leading to the self-assembly of flower-like supramolecular structures. These structures, formed through a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding, have potential applications in optoelectronics, enzyme catalysis, and biosensors (Bhosale et al., 2017).
Analytical Methodology in Food Safety : A methodology using micellar liquid chromatography has been developed for quantifying melamine in milk. This approach provides a simple and rapid tool for detecting and quantifying melamine adulteration in dairy products, ensuring food safety (Rambla-Alegre et al., 2010).
Impact on Aquatic Ecosystems : Studies have investigated the transformation and migration of melamine in aquatic ecosystems, particularly focusing on its absorption and elimination in aquatic animals like fish and its effect on the water system. These findings provide a scientific basis for understanding the environmental impact of melamine in aquatic settings (Fang Shao-fen, 2014).
Propriétés
Nom du produit |
Melamine(1+) |
|---|---|
Formule moléculaire |
C3H7N6+ |
Poids moléculaire |
127.13 g/mol |
Nom IUPAC |
1,3,5-triazin-1-ium-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1 |
Clé InChI |
JDSHMPZPIAZGSV-UHFFFAOYSA-O |
SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N |
SMILES canonique |
C1(=[NH+]C(=NC(=N1)N)N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



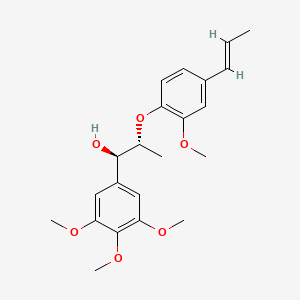
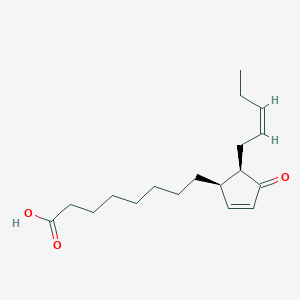
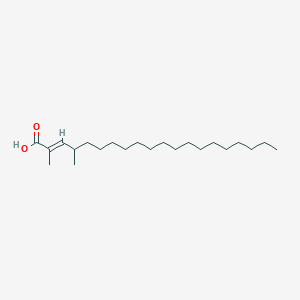
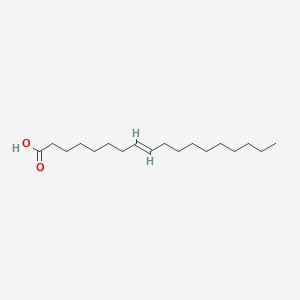
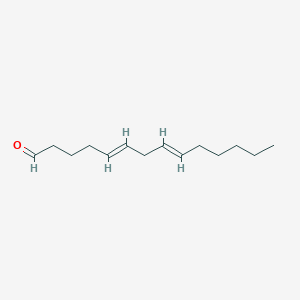
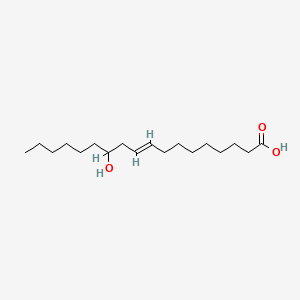
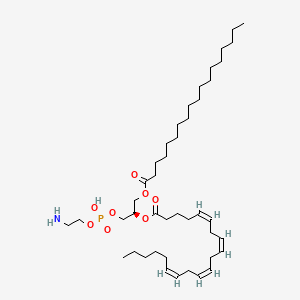
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)
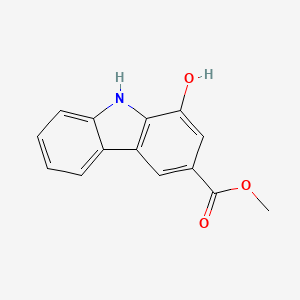
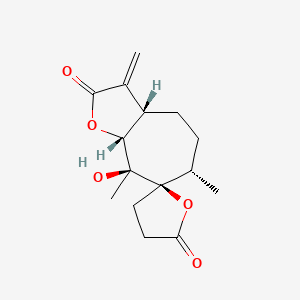
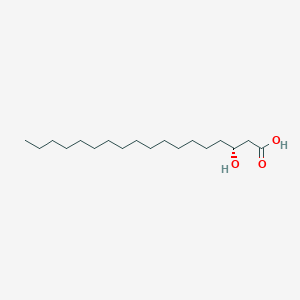
![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)